1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one
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Overview
Description
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one is an organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
The synthesis of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one typically involves the formation of the dioxaborolane ring through reactions with boronic acids or esters. Common synthetic routes include:
Chemical Reactions Analysis
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acids or other oxidized forms.
Reduction: Formation of boron-hydride complexes.
Substitution: Reactions with halides or other electrophiles to form new carbon-boron bonds.
Coupling Reactions: Formation of C-C bonds through Suzuki-Miyaura coupling, often using palladium catalysts.
Scientific Research Applications
This compound has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers and other materials to enhance properties such as conductivity and stability.
Biological Research: Potential use in the development of boron-containing drugs and bioactive molecules.
Industrial Applications: Utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism of action for 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as borylation and coupling .
Comparison with Similar Compounds
Similar compounds include:
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used in similar borylation reactions.
1-Methylpyrazole-4-boronic acid pinacol ester: Another boron-containing compound with applications in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Utilized in the synthesis of complex organic molecules.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Employed in the preparation of advanced materials.
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one stands out due to its unique structure, which combines a pyrido[2,3-d][1,3]oxazin-2-one core with a boron-containing dioxaborolane ring, offering distinct reactivity and applications.
Properties
Molecular Formula |
C14H19BN2O4 |
---|---|
Molecular Weight |
290.12 g/mol |
IUPAC Name |
1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)10-6-9-8-19-12(18)17(5)11(9)16-7-10/h6-7H,8H2,1-5H3 |
InChI Key |
MFHZCWZENURMTN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=O)OC3)C |
Origin of Product |
United States |
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